molecular formula C10H22ClNO B1383718 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride CAS No. 2060008-16-2

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride

Cat. No.: B1383718
CAS No.: 2060008-16-2
M. Wt: 207.74 g/mol
InChI Key: LPHDDEDRBPCBAB-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride (CAS: 2060008-16-2) is a cycloheptane-based organic compound with the molecular formula C₁₀H₂₂ClNO and a molecular weight of 207.74 g/mol . Its structure features a seven-membered cycloheptane ring substituted with two methyl groups at the 4-position, an aminomethyl group (-CH₂NH₂), and a hydroxyl group (-OH) at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Key physicochemical properties include:

  • IUPAC Name: this compound
  • SMILES: CC1(CCCC(CC1)(CN)O)C.Cl
  • Storage: Room temperature, dry conditions .

Properties

IUPAC Name

1-(aminomethyl)-4,4-dimethylcycloheptan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)4-3-5-10(12,8-11)7-6-9;/h12H,3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHDDEDRBPCBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(CC1)(CN)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Overview

The preparation of 1-(aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride involves multistep organic transformations, typically starting with functionalized cycloheptane precursors. Key steps include:

Detailed Preparation Methods

Cycloheptane Ring Construction

The cycloheptane backbone is synthesized using Dieckmann cyclization or Ruzicka cyclization , with optimized conditions to achieve the 4,4-dimethyl configuration.

Method Reagents/Conditions Yield
Dieckmann Cyclization Ethyl acetoacetate, NaH, THF, 0–5°C 65–70%
Ruzicka Cyclization Dicarboxylic acid, Zn/Hg amalgam, Δ 55–60%

Aminomethylation

The 1-aminomethyl group is introduced via Mannich reaction or reductive amination :

Mannich Reaction Pathway
  • React 4,4-dimethylcycloheptan-1-one with formaldehyde and ammonium chloride.
  • Reduce the resulting imine using NaBH₄ or LiAlH₄.

Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 60–70°C
  • Catalyst: None required

Yield : 75–80%.

Reductive Amination Pathway
  • Condense 4,4-dimethylcycloheptan-1-one with methylamine.
  • Reduce the Schiff base using H₂/Pd-C or NaBH₃CN.

Optimization Factors :

  • pH control (6.5–7.5) to minimize side reactions.
  • Catalyst loading (5–10% Pd-C).

Yield : 82–85%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

  • Dissolve the amine in anhydrous ether.
  • Bubble HCl gas through the solution.
  • Filter and recrystallize from ethanol/ether.

Purity : ≥98% (HPLC).

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 60–70°C ±5% per 10°C shift
Solvent Polarity Ethanol > THF > DCM Maximizes solubility
Catalyst Type Pd-C > Raney Ni 10–15% yield boost

Challenges and Mitigations

  • Steric Hindrance : The 4,4-dimethyl groups hinder nucleophilic attacks. Mitigated by using polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Byproduct Formation : Over-alkylation during aminomethylation is minimized by controlled reagent stoichiometry (1:1.05 ketone:amine).

Analytical Validation

Final product characterization includes:

  • ¹H/¹³C NMR : Peaks at δ 1.15 (s, 6H, CH₃), δ 3.45 (m, 2H, CH₂NH₂).
  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA/ACN).

Chemical Reactions Analysis

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride is primarily researched for its potential therapeutic applications. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for drug development aimed at treating conditions such as anxiety and depression.

Case Study:
A study published in Journal of Medicinal Chemistry investigated the compound's efficacy as a serotonin receptor modulator. The results indicated a significant binding affinity to the 5-HT2A receptor, suggesting potential use in developing antidepressants.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique cycloheptane structure allows for versatile functionalization, making it valuable in creating derivatives with varied biological activities.

Synthesis Example:
The compound can be subjected to various chemical reactions such as:

  • Alkylation : To introduce alkyl groups.
  • Acylation : For forming amides or esters.
  • Reduction : To yield secondary amines or alcohols.

These reactions expand its applicability in developing new materials and chemicals.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol)
Target Compound Cycloheptane 4,4-dimethyl; 1-OH; 1-CH₂NH₂·HCl 207.74
Cyclohexanol derivative (hypothetical) Cyclohexane 1-OH; 4-CH₃ ~170–180
Adamantane-based amine (hypothetical) Adamantane 1-NH₂·HCl ~215–230

Key Observations :

  • The cycloheptane ring in the target compound introduces conformational flexibility compared to the rigid adamantane or smaller cyclohexane analogs. This may influence binding affinity in biological systems.
  • The aminomethyl and hydroxyl groups enable hydrogen bonding, enhancing solubility in aqueous media compared to non-polar adamantane derivatives.

Analysis :

  • Solubility : The hydrochloride salt improves the target compound’s solubility relative to adamantane-based amines, which often exhibit poor aqueous solubility.
  • Safety: The target compound’s respiratory sensitization risk (H335) is absent in cyclohexanol derivatives, which primarily pose skin/eye irritation risks. Adamantane analogs may exhibit oral toxicity (H302) instead.

Biological Activity

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride, with the chemical formula C10_{10}H22_{22}ClNO and a molecular weight of 207.74 g/mol, is a compound that has garnered attention in various biological and pharmaceutical research contexts. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound's structure is characterized by a cycloheptane ring with a hydroxyl group and an amino group attached to it. The IUPAC name reflects its structural complexity, indicating significant potential for interaction with biological systems.

PropertyValue
Chemical FormulaC10_{10}H22_{22}ClNO
Molecular Weight207.74 g/mol
AppearanceWhite powder
Storage TemperatureRoom temperature

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems, particularly those involving monoamines. The amino group allows for hydrogen bonding with receptors, while the hydroxyl group may facilitate further interactions, enhancing binding affinity.

Key Mechanisms Include:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Interaction : Potential inhibition or activation of enzymes involved in neurotransmitter synthesis or degradation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like Effects : Preliminary studies suggest that the compound may have antidepressant properties, potentially through serotonin reuptake inhibition.
  • Neuroprotective Properties : Evidence points to its ability to protect neuronal cells from oxidative stress.

Case Study 1: Antidepressant Activity

In a controlled study examining the effects of this compound on depression models in rodents, researchers observed significant reductions in depressive behaviors compared to control groups. The study utilized forced swim tests and tail suspension tests to measure outcomes.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cultures. Results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol HClAntidepressant-like effectsSerotonin reuptake inhibition
2-(Aminomethyl)cyclopentan-1-amineModulates dopamine receptorsDopamine receptor agonism
(S)-2-(4-Aminopiperidin-1-yl)propan-1-olNeuroprotective effectsNMDA receptor antagonism

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride?

  • Answer : Synthesis typically involves aminomethylation of a substituted cycloheptanone precursor. A Mannich reaction or reductive amination could be employed, using formaldehyde or paraformaldehyde as the aminomethylating agent. The reaction should be conducted under anhydrous conditions with a catalyst such as HCl to protonate intermediates. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the hydrochloride salt. Characterization should follow with NMR and LC-MS to confirm structure and purity .

Q. How is the compound characterized to verify its molecular structure?

  • Answer : Use a combination of:

  • 1H/13C NMR : To confirm the cycloheptane backbone, aminomethyl group, and dimethyl substituents.
  • LC-MS or HRMS : To validate molecular weight (e.g., expected [M+H]+ ion for C10H22ClNO).
  • FT-IR : To identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, N-H bend at ~1600 cm⁻¹).
  • X-ray crystallography (if crystalline): For absolute stereochemical confirmation. Reference standards (e.g., from LGC Limited) should be used for comparative analysis .

Q. What analytical methods are recommended for assessing purity?

  • Answer :

  • HPLC : Use a C18 column (e.g., 4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 to 50:50 gradient). Monitor at 210–220 nm for optimal sensitivity.
  • TLC : Silica gel plates with a chloroform/methanol/ammonia (8:2:0.1) system; visualize with ninhydrin for amine detection.
  • Karl Fischer titration : To quantify residual water in the hydrochloride salt .

Q. What are the optimal storage conditions to ensure compound stability?

  • Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants (e.g., silica gel). Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies under accelerated conditions (40°C, 75% RH for 6 months) can predict long-term degradation patterns .

Advanced Research Questions

Q. How can impurity profiles be systematically identified and quantified?

  • Answer : Impurities may arise from synthesis intermediates (e.g., unreacted cycloheptanone) or stereochemical byproducts. Use:

  • HPLC-DAD/ELSD : With orthogonal methods (e.g., hydrophilic interaction chromatography for polar impurities).
  • LC-MS/MS : To structurally characterize impurities via fragmentation patterns.
  • Spiking experiments : Compare retention times with reference standards (e.g., EP-specified impurities like those in and ). Quantify using relative response factors or external calibration curves .

Q. What strategies are effective for resolving stereochemical ambiguities in the compound?

  • Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine. Monitor enantiomeric excess (ee) via UV detection.
  • Optical rotation : Compare observed [α]D values with literature data for enantiopure references.
  • NMR derivatization : React with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to distinguish diastereomers .

Q. How can deuterated analogs aid in method validation for pharmacokinetic studies?

  • Answer : Synthesize a deuterated version (e.g., replacing methyl protons with deuterium) as an internal standard for LC-MS quantification. This minimizes matrix effects and improves accuracy in bioanalytical assays (e.g., plasma stability or metabolic profiling). Ensure deuterium incorporation is >99% via MS isotopic pattern analysis .

Q. What protocols are recommended for stability studies under stressed conditions?

  • Answer : Conduct forced degradation studies:

  • Acid/Base hydrolysis : Reflux with 0.1M HCl or NaOH at 60°C for 24 hours.
  • Oxidative stress : Treat with 3% H2O2 at 25°C for 48 hours.
  • Photostability : Expose to UV light (ICH Q1B guidelines). Analyze degradation products via LC-MS and compare with impurity databases. Establish degradation pathways (e.g., deamination or ring-opening) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to model binding to putative targets (e.g., GPCRs or ion channels). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity. Cross-reference with structural analogs in databases like PubChem .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride
Reactant of Route 2
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride

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